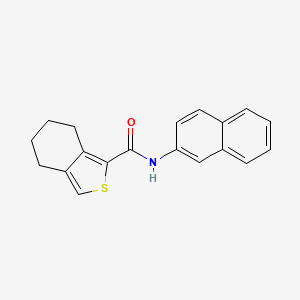

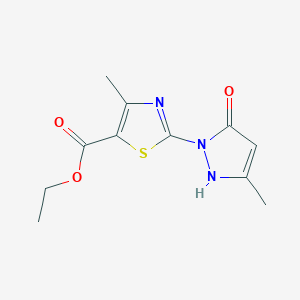

![molecular formula C14H13NO3S B5555397 3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)

3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid" is a chemical compound belonging to the class of benzoic acid derivatives. Its structure and properties make it significant in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves complex reactions with other aromatic compounds. For instance, the synthesis of certain azo-benzoic acids was achieved using NMR, UV-VIS, and IR spectroscopic techniques, and their structures were optimized using density functional theory (Baul et al., 2009). Similarly, other derivatives, like 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, were synthesized and analyzed using infrared and Raman spectroscopies, demonstrating the complexity of the synthesis processes (Kurt et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using various spectroscopic methods. For example, 4-(3-Benzoylthioureido)benzoic acid was characterized using MS, FT-IR, NMR, and UV–Visible techniques, and its structure was examined crystallographically (Aydın et al., 2010).

Chemical Reactions and Properties

These compounds typically undergo various chemical reactions, highlighting their reactivity and functional diversity. For example, the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates is a reaction showcasing the chemical versatility of these compounds (Liu et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Optically Active Compounds

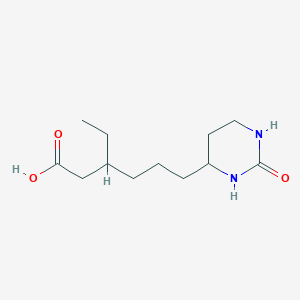

Research by Foresti et al. (2003) demonstrated the use of related sulfones in the synthesis of optically active α-amino acid derivatives, important building blocks for biologically active compounds. The method involves the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, which can be prepared from benzenesulfinic acid, offering a pathway to valuable β-hydroxy-α-amino acid and α,β-diamino acid esters.

Plant Stress Tolerance Induction

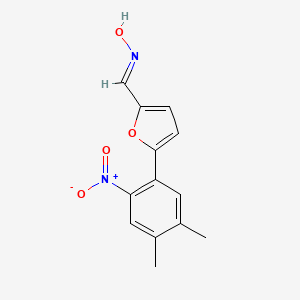

Benzoic acid and its derivatives, such as sulfosalicylic acid, have been found to play a regulatory role in inducing multiple stress tolerances in plants, including tolerance to heat, drought, and chilling stresses Senaratna et al. (2004). This suggests potential agricultural applications in enhancing plant resilience against environmental stressors.

Meta-C–H Functionalization

Li et al. (2016) reported on a Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives, a significant advancement in synthetic chemistry Li et al. (2016). This methodology offers a more efficient approach for modifying benzoic acid derivatives, which are crucial structural motifs in drug molecules and natural products.

Antimicrobial Applications

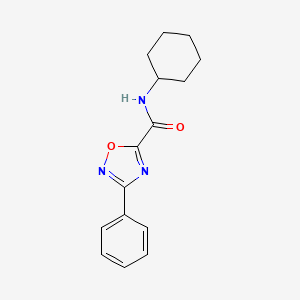

Sulfonamides synthesized from substituted benzenesulfonyl chlorides and 4-aminobenzoic acid exhibited significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents Dineshkumar & Thirunarayanan (2019).

Eigenschaften

IUPAC Name |

3-[(4-methylphenyl)sulfinylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-5-7-13(8-6-10)19(18)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSRTUVLSHMYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Methylphenyl)sulfinyl]amino}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)

![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)

![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)

![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)